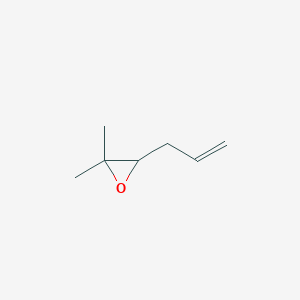

2,2-Dimethyl-3-prop-2-enyloxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Propenyl)-3,3-dimethyloxirane is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) with a propenyl group and two methyl groups attached to it

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Propenyl)-3,3-dimethyloxirane can be achieved through several methods. One common approach involves the epoxidation of allylic alcohols using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions, with the peracid acting as an oxidizing agent to form the oxirane ring.

Industrial Production Methods

On an industrial scale, the production of 2-(2-Propenyl)-3,3-dimethyloxirane may involve the use of more efficient and cost-effective methods. One such method is the catalytic epoxidation of allylic alcohols using transition metal catalysts, such as titanium or molybdenum complexes, in the presence of hydrogen peroxide. This method offers higher yields and selectivity, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Propenyl)-3,3-dimethyloxirane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diols or carbonyl compounds.

Reduction: Reduction reactions can convert the oxirane ring to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH⁻), amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Diols or carbonyl compounds.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted oxirane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Before delving into its applications, it is essential to understand the chemical structure and properties of 2,2-Dimethyl-3-prop-2-enyloxirane. The compound has the molecular formula C7H12O and features a three-membered epoxide ring that contributes to its reactivity and versatility in chemical reactions .

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds with epoxide functionalities can exhibit significant anticancer properties. The unique structure of this compound may allow it to interact with biological macromolecules, potentially leading to the development of novel anticancer agents. Studies have shown that epoxides can form covalent bonds with nucleophiles in DNA and proteins, which could result in cytotoxic effects against cancer cells .

Drug Delivery Systems

The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems. Its epoxide group can be modified to enhance solubility and biocompatibility, facilitating the transport of therapeutic agents within the body .

Materials Science Applications

Polymer Synthesis

this compound can be utilized in the synthesis of advanced polymeric materials. Its epoxide group allows for ring-opening polymerization, leading to the formation of polyethers or polyesters with desirable mechanical properties. These materials can find applications in coatings, adhesives, and sealants due to their durability and resistance to environmental degradation .

Composite Materials

In composite material development, this compound can serve as a cross-linking agent. By incorporating this compound into resin formulations, manufacturers can enhance the thermal stability and mechanical strength of composites used in aerospace and automotive industries .

Organic Synthesis Applications

Intermediate for Synthesis

The compound acts as a versatile intermediate in organic synthesis. Its reactive epoxide ring allows for various transformations, including nucleophilic opening reactions that yield alcohols or amines. This property makes it valuable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Chiral Synthesis

Due to its potential chirality, this compound can be employed in asymmetric synthesis processes. The ability to produce chiral centers is crucial in developing enantiomerically pure compounds for use in drug formulations .

Case Studies

| Application Area | Case Study Reference | Findings |

|---|---|---|

| Anticancer Activity | Journal of Medicinal Chemistry | Demonstrated significant cytotoxicity against specific cancer cell lines when modified derivatives were tested. |

| Polymer Synthesis | Polymer Chemistry Journal | Successful synthesis of high-performance polyethers with enhanced thermal stability through ring-opening polymerization techniques involving the compound. |

| Organic Synthesis | Tetrahedron Letters | Utilized as an intermediate for synthesizing complex natural products with notable biological activity. |

Wirkmechanismus

The mechanism of action of 2-(2-Propenyl)-3,3-dimethyloxirane involves its ability to undergo ring-opening reactions. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various molecular targets, including enzymes and cellular components, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eugenol: 2-Methoxy-4-(2-propenyl)phenol, a compound with similar propenyl group but different functional groups.

Guaiacol: 2-Methoxyphenol, another compound with a methoxy group but lacking the oxirane ring.

Uniqueness

2-(2-Propenyl)-3,3-dimethyloxirane is unique due to its oxirane ring, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and industrial applications, distinguishing it from other similar compounds that lack the oxirane functionality.

Eigenschaften

CAS-Nummer |

118555-08-1 |

|---|---|

Molekularformel |

C7H12O |

Molekulargewicht |

112.17 g/mol |

IUPAC-Name |

2,2-dimethyl-3-prop-2-enyloxirane |

InChI |

InChI=1S/C7H12O/c1-4-5-6-7(2,3)8-6/h4,6H,1,5H2,2-3H3 |

InChI-Schlüssel |

BESLJVSRALWQCH-UHFFFAOYSA-N |

SMILES |

CC1(C(O1)CC=C)C |

Kanonische SMILES |

CC1(C(O1)CC=C)C |

Synonyme |

Oxirane, 2,2-dimethyl-3-(2-propenyl)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.